molecular formula C26H26F2N2O5 B303893 N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B303893
M. Wt: 484.5 g/mol
InChI Key: BKMFBCLGQKLDSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as DPA-714, is a small molecule that belongs to the class of isoquinolinecarboxamides. It has been widely used as a positron emission tomography (PET) radioligand for imaging the translocator protein (TSPO) in the central nervous system (CNS) of living organisms.

Mechanism of Action

N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide binds to the TSPO with high affinity and specificity, which allows for the visualization and quantification of TSPO expression in the CNS. Upon binding to TSPO, N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide undergoes a conformational change that results in the emission of a positron, which can be detected by PET imaging. The intensity of the PET signal is proportional to the density of TSPO in the CNS, which allows for the quantitative assessment of TSPO expression in vivo.
Biochemical and Physiological Effects
N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have low toxicity and good pharmacokinetic properties, which makes it a suitable candidate for PET imaging studies. In addition, N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to be highly selective for TSPO, which minimizes the risk of off-target effects. However, N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has a relatively short half-life, which limits its use in longitudinal studies.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments include its high affinity and specificity for TSPO, its low toxicity and good pharmacokinetic properties, and its ability to provide quantitative information on TSPO expression in vivo. The limitations of using N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide include its relatively short half-life, which limits its use in longitudinal studies, and its low overall yield, which makes it expensive to produce.

Future Directions

There are several future directions for the use of N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in scientific research. One direction is the development of new TSPO ligands with longer half-lives and better pharmacokinetic properties. Another direction is the application of N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in the diagnosis and monitoring of CNS disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Finally, the use of N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in preclinical studies of CNS disorders could provide valuable insights into the underlying mechanisms of these diseases.

Synthesis Methods

The synthesis of N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves a multi-step process that starts with the reaction of 2,6-difluoroaniline with 3,4,5-trimethoxybenzaldehyde to form the intermediate 2,6-difluoro-N-(3,4,5-trimethoxybenzyl)aniline. This intermediate is then reacted with ethyl 2-oxo-4-phenylbutyrate to form the final product, N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. The overall yield of this synthesis is around 10%.

Scientific Research Applications

N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively used as a PET radioligand for imaging TSPO in the CNS of living organisms. TSPO is a mitochondrial protein that is upregulated in response to various types of cellular stress, such as inflammation and neurodegeneration. TSPO has been shown to be involved in various physiological and pathological processes, including neuroinflammation, oxidative stress, and apoptosis. Therefore, TSPO is considered as a potential biomarker for the diagnosis and monitoring of various CNS disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

Product Name

N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molecular Formula

C26H26F2N2O5

Molecular Weight

484.5 g/mol

IUPAC Name

N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C26H26F2N2O5/c1-13-21(26(32)30-24-15(27)7-5-8-16(24)28)22(23-17(29-13)9-6-10-18(23)31)14-11-19(33-2)25(35-4)20(12-14)34-3/h5,7-8,11-12,22,29H,6,9-10H2,1-4H3,(H,30,32)

InChI Key

BKMFBCLGQKLDSM-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)NC4=C(C=CC=C4F)F

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)NC4=C(C=CC=C4F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.